molecular formula C8H6ClFO2 B1429368 6-Chloro-3-fluoro-2-methylbenzoic acid CAS No. 1376760-14-3

6-Chloro-3-fluoro-2-methylbenzoic acid

Cat. No.: B1429368
CAS No.: 1376760-14-3
M. Wt: 188.58 g/mol
InChI Key: VGWHHHAMDCAJNQ-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methylbenzoic acid is a multifunctional benzoic acid derivative designed for advanced chemical synthesis and research applications. This ortho-halogenated benzoic acid serves as a critical synthetic intermediate and building block in medicinal chemistry and materials science . Researchers value this compound for its utility in constructing complex molecules for pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds . The strategic placement of chloro and fluoro substituents on the aromatic ring influences the molecule's conformation and electronic properties, which can be exploited to fine-tune the characteristics of the final target molecules . In agrochemical research, this benzoic acid derivative acts as a key precursor in the design and synthesis of novel crop protection agents and pesticides . The compound is also relevant in environmental science studies, particularly in research exploring the photocatalytic degradation of halogenated aromatic compounds, as the carbon-chlorine and carbon-fluorine bonds present different reactivity profiles for investigation . As a specialty chemical intermediate, it enables the development of novel compounds across multiple fields of industrial chemistry . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

6-chloro-3-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHHHAMDCAJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281844
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376760-14-3
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376760-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-step Process:

Step Description Key Reagents & Conditions References
a. Methylation of benzoic acid Starting with benzoic acid, methylation at the 2-position is performed to obtain 2-methylbenzoic acid derivatives. Methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. General aromatic methylation techniques
b. Chlorination Selective chlorination at the 6-position (ortho to methyl group) using chlorinating agents. Chlorine gas or N-chlorosuccinimide (NCS) with catalysts like FeCl₃ at controlled temperatures. Patent CN103073418B
c. Fluorination Introduction of fluorine at the 3-position via nucleophilic or electrophilic fluorination. Use of potassium monofluoride or other alkali metal fluorides in the presence of phase-transfer catalysts (e.g., crown ethers) at elevated temperatures (120–220°C). Patent CN103073418B

Advantages:

  • High regioselectivity achievable through controlled reaction conditions.
  • Suitable for industrial scale with appropriate optimization.

Oxidative Functionalization of Precursors

Method Overview:
Conversion of methyl groups to carboxylic acids via oxidation, following initial halogenation steps.

Process Details:

Step Description Reagents & Conditions References
a. Oxidation of methyl group Oxidize methyl substituents to carboxylic acids using strong oxidants. Potassium permanganate or potassium dichromate in acidic or neutral media at elevated temperatures. Patent CN104003934A
b. Purification Recrystallization or chromatography to isolate pure benzoic acid derivative. Standard purification techniques. General organic synthesis practices

Note:
This method is often used after halogenation to obtain the target acid directly from methyl precursors.

Chlorination and Fluorination via Halogen Exchange

Method Overview:
Employing halogen exchange reactions to substitute existing halogens with fluorine or chlorine, utilizing halogen donors and catalysts.

Reaction Conditions:

Parameter Details References
Temperature 120–220°C Patent CN103073418B
Catalysts Phase-transfer catalysts such as crown ethers, polyethylene glycol derivatives Patent CN103073418B
Reagents Alkali metal fluorides (e.g., potassium monofluoride), chlorine gas Patent CN103073418B

This method allows for regioselective halogen exchange with high yields, suitable for large-scale production.

Alternative Synthesis via Multi-step Route from Picolinic Acid Derivatives

Method Overview:
Starting from 6-chloro-3-fluoro-2-picoline, oxidation to the corresponding carboxylic acid is performed using oxidants, with subsequent purification.

Process Details:

Step Description Reagents & Conditions References
a. Oxidation of Picoline Using dilute sulfuric acid, potassium dichromate, and catalysts like sodium tungstate. Elevated temperatures, reflux conditions. Patent CN104003934A
b. Acidification & Crystallization Post-reaction treatment to isolate pure acid. Acidification with mineral acids, cooling, and crystallization. Patent CN104003934A

Advantages:

  • High purity and yield.
  • Good for synthesizing complex heterocyclic derivatives as intermediates.

Data Summary and Comparative Table

Method Starting Material Key Reagents Reaction Temperature Yield Remarks
Aromatic Substitution Benzoic acid derivatives Chlorinating agents, fluorides, phase-transfer catalysts 120–220°C Variable Suitable for industrial scale
Oxidative Conversion Methylbenzoic acid derivatives Oxidants (KMnO₄, K₂Cr₂O₇) Reflux conditions High Effective for methyl to acid conversion
Halogen Exchange Halogenated precursors Alkali metal fluorides, chlorine gas 120–220°C High Regioselective, scalable
Picolinic Acid Route 6-chloro-3-fluoro-2-picoline Oxidants, acids Reflux High Useful for heterocyclic intermediates

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

6-Chloro-3-fluoro-2-methylbenzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in developing pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its role in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules. This property allows researchers to explore its potential as a therapeutic agent.

Medicine

Research is ongoing into the compound's therapeutic effects, particularly its anti-inflammatory and antimicrobial properties. Initial studies suggest that it may interact with specific molecular targets, enhancing its efficacy in medical applications.

Industry

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties contribute to the performance characteristics of these materials.

Case Studies

Case Study 1: Pharmaceutical Development
A study published in Bioorganic & Medicinal Chemistry explored the use of this compound as a precursor for synthesizing novel anti-inflammatory drugs. The research demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific inflammatory pathways.

Case Study 2: Agrochemical Applications
Research highlighted in Agricultural Chemistry focused on the application of this compound in developing herbicides. The study found that compounds derived from this compound showed enhanced herbicidal activity compared to traditional agents.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-2,4-difluoro-3-methylbenzoic Acid (CAS 1706446-43-6)

  • Substituents : Cl (6), F (2 and 4), CH₃ (3).
  • Key Differences : Additional fluorine at position 4.
  • Impact: Increased acidity compared to the target compound due to two electron-withdrawing fluorine atoms.
  • Applications : Likely used in pharmaceutical intermediates, leveraging fluorine’s metabolic stability.

6-Chloro-2-fluoro-3-hydroxybenzoic Acid (CAS 91659-28-8)

  • Substituents : Cl (6), F (2), OH (3).
  • Key Differences : Hydroxyl group replaces the methyl group.
  • Impact :
    • Higher acidity (pKa ~2-3) due to the electron-withdrawing -OH group.
    • Enhanced solubility in polar solvents via hydrogen bonding.
    • Reduced thermal stability compared to methyl-substituted analogs.
  • Applications : Patent literature highlights its use in kinase inhibitors and anticancer agents.

2-Chloro-3-cyano-6-fluorobenzoic Acid (CAS 1805570-67-5)

  • Substituents : Cl (2), CN (3), F (6).
  • Key Differences: Cyano group at position 3 instead of methyl.
  • Impact: Significantly stronger acidity (pKa ~1-2) due to the electron-withdrawing cyano group. Increased reactivity in nucleophilic substitution or coupling reactions.
  • Applications: Potential use in agrochemicals or as a ligand in catalysis.

6-Amino-3-chloro-2-fluorobenzoic Acid

  • Substituents : NH₂ (6), Cl (3), F (2).
  • Key Differences: Amino group replaces chlorine at position 6.
  • Impact :
    • Reduced acidity (pKa ~4-5) due to the electron-donating -NH₂ group.
    • Improved solubility in aqueous media.
  • Applications : Likely serves as a precursor for dyes or bioactive molecules.

6-Chloro-2-fluoro-3-methylbenzoyl Chloride (CAS 261762-81-6)

  • Substituents : Cl (6), F (2), CH₃ (3), with -COCl replacing -COOH.
  • Key Differences : Acyl chloride functional group.
  • Impact :
    • Higher reactivity (e.g., in Friedel-Crafts acylation).
    • Lower melting point (-COCl is less polar than -COOH).
  • Applications : Intermediate in synthesizing amides or esters for pharmaceuticals.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight Key Properties Applications
6-Chloro-3-fluoro-2-methylbenzoic acid Cl (6), F (3), CH₃ (2) ~188.59 (calc.) Moderate acidity, hydrophobic Pharmaceutical intermediates
6-Chloro-2,4-difluoro-3-methylbenzoic acid Cl (6), F (2,4), CH₃ (3) ~206.57 High acidity, polar Drug discovery
6-Chloro-2-fluoro-3-hydroxybenzoic acid Cl (6), F (2), OH (3) ~190.56 High solubility, low thermal stability Kinase inhibitors
2-Chloro-3-cyano-6-fluorobenzoic acid Cl (2), CN (3), F (6) 199.57 Very high acidity, reactive Agrochemicals
6-Chloro-2-fluoro-3-methylbenzoyl chloride Cl (6), F (2), CH₃ (3), -COCl 207.03 Reactive acylating agent Synthesis of amides

Key Findings and Insights

  • Acidity Trends: Electron-withdrawing groups (Cl, F, CN) at ortho/para positions enhance acidity, while methyl or amino groups reduce it.
  • Solubility : Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility, critical for drug bioavailability.
  • Synthetic Utility : Halogen and acyl chloride derivatives serve as versatile intermediates for cross-coupling and functionalization reactions.
  • Thermal Stability: Methyl and halogen substituents generally improve stability compared to hydroxyl or amino analogs.

Biological Activity

6-Chloro-3-fluoro-2-methylbenzoic acid (C8H6ClFO2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C8H6ClFO2
  • Molecular Weight : 188.59 g/mol
  • Functional Groups : Chlorine and fluorine substituents at the 6 and 3 positions, respectively, along with a methyl group at the 2 position.

The presence of halogen atoms (Cl and F) enhances the compound's lipophilicity and can influence its biological interactions, making it a suitable candidate for drug development and enzyme interaction studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine and fluorine atoms can enhance binding affinity and specificity, which may lead to various biological effects. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has been noted for potential inhibitory effects on certain enzymes, which is crucial in the context of drug design.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to engage with various receptors, influencing cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : There are ongoing investigations into its potential anti-inflammatory properties, which could be beneficial in developing therapies for inflammatory diseases.
  • Potential as a Drug Intermediate : The compound serves as a building block in synthesizing more complex organic molecules for pharmaceutical applications, particularly in the development of new drugs targeting metabolic disorders .

Case Studies

Several studies have explored the biological activity of this compound:

Study Objective Findings
Zhang et al. (2022)Investigate enzyme inhibitionFound that fluorinated benzoic acids, including derivatives like this compound, could inhibit specific metabolic enzymes effectively .
Research on Antimicrobial ActivityAssess antimicrobial potentialDemonstrated promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
Synthesis StudiesDevelop synthetic routes for drug intermediatesHighlighted the compound's utility in synthesizing SGLT2 inhibitors for diabetes therapy, showcasing its relevance in metabolic disease management .

Applications in Research

The compound's unique combination of functional groups contributes to its distinct chemical properties and potential biological activities:

  • Pharmaceutical Development : It is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting metabolic pathways.
  • Agrochemical Applications : Ongoing research explores its use in developing agrochemicals that leverage its biological activity against pests or diseases.

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-fluoro-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, chlorination of a fluorinated toluene derivative followed by oxidation of the methyl group to a carboxylic acid. Key factors include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts halogenation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-halogenation .
  • Oxidation agents : KMnO₄ or CrO₃ under acidic conditions for controlled carboxylation .
  • Data Table :
Reaction StepOptimal ConditionsYield RangePurity (HPLC)
Chlorination0°C, AlCl₃ catalyst65–75%>90%
OxidationH₂SO₄, 80°C50–60%85–90%

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Use deuterated DMSO to resolve aromatic proton splitting patterns. The chloro and fluoro substituents cause distinct deshielding in ¹H and ¹³C spectra .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks at m/z 188.58 (C₈H₆ClFO₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times vary with mobile phase pH .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved during structural confirmation?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:
  • Variable Temperature NMR : Identify conformational changes affecting splitting .
  • 2D-COSY/HMBC : Map coupling networks to confirm substituent positions .
  • Cross-validation with X-ray crystallography : Resolve ambiguities via crystal structure analysis (noted in analogs like 3,5-difluoro-2-hydroxybenzoic acid) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density. The methyl group sterically hinders the 2-position, directing nucleophiles to the 6-chloro site .
  • Hammett Constants : Use σ values for substituents (Cl: +0.23, F: +0.06) to predict reaction rates in aromatic electrophilic substitution .

Q. How can researchers address discrepancies in purity assessments between HPLC and melting point data?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify non-UV-active impurities (e.g., boronic acid intermediates in Suzuki couplings) .
  • Recrystallization : Test solvents like ethanol/water to isolate crystalline fractions. A sharp melting point (e.g., 135–136°C in analogs) indicates purity .
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities affecting melting behavior .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar analogs vary across studies?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., 6-Chloro-2-fluoro-3-methylbenzoic acid has m.p. 135–136°C vs. 130–132°C in some batches) .
  • Solvent Traces : Residual DMF or THF lowers observed m.p. .
  • Resolution : Use DSC to confirm polymorphic transitions and Karl Fischer titration for solvent quantification .

Experimental Design Considerations

Q. What strategies optimize the regioselective introduction of chloro and fluoro groups in benzoic acid derivatives?

  • Methodological Answer :
  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methyl) to position halogens .
  • Protecting Groups : Temporarily block the carboxylic acid during halogenation to prevent side reactions .
  • Table of Regioselectivity :
PositionReactivity (Cl vs. F)Preferred Conditions
2-CH₃Low (steric hindrance)Low-temperature Cl₂
3-FHigh (electrophilic)F₂ gas, Cu catalyst

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-Chloro-3-fluoro-2-methylbenzoic acid

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